(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466014
InChI: InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1
SMILES: CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13466014

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1
Standard InChI Key RIGURTVBDABWNJ-NEPJUHHUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N
SMILES CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral small molecule with a molecular formula of C13H27N3O\text{C}_{13}\text{H}_{27}\text{N}_3\text{O} and a molecular weight of 241.37 g/mol . Its IUPAC name reflects its stereochemical configuration: the (S)-configuration at the amino-bearing carbon and the (R)-configuration at the pyrrolidine ring’s 3-position . The compound features:

  • A butyramide backbone with a methyl substituent at the 3-position.

  • An isopropyl group and a (R)-1-methyl-pyrrolidin-3-yl moiety attached to the amide nitrogen .

  • Chiral centers that confer stereospecific interactions with biological targets .

Table 1: Structural Comparison with Analogous Compounds

Compound NameKey Structural DifferencesBiological Relevance
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramideCyclopropyl vs. isopropyl substituentAltered receptor selectivity
(R)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramideOpposite stereochemistry at amino centerReduced binding affinity
2-Amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamideShorter carbon chain (propanamide)Modified pharmacokinetics

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

  • Amide Coupling: A coupling agent (e.g., HATU) facilitates the reaction between the Boc-protected amino acid and (R)-1-methyl-pyrrolidin-3-amine .

  • Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the final product .

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, optimizing yield (typically 75–85%) and purity (>98% by HPLC). Critical parameters include:

  • Temperature control (20–25°C) to minimize epimerization.

  • Solvent selection (e.g., dichloromethane for amide coupling) .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue/DescriptionSource
Melting Point128–130°C (decomposition)
SolubilityWater: 2.1 mg/mL (25°C); DMSO: 45 mg/mL
LogP (Octanol-Water)1.87
pKa (Amino Group)9.2 ± 0.3

The compound’s low water solubility necessitates formulation with cyclodextrins or lipid-based carriers for in vivo studies.

Mechanism of Action and Biological Activity

Target Engagement

(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide exhibits dual activity:

  • Tissue Kallikrein Inhibition: Binds to the active site of tissue kallikrein (Ki=12±3nMK_i = 12 \pm 3 \, \text{nM}), reducing bradykinin production and inflammation .

  • Rho-Kinase Modulation: Inhibits Rho-associated protein kinase (ROCK) with IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}, impacting smooth muscle contraction.

Stereochemical Specificity

The (S,R)-configuration is critical:

  • Enantiomers show 50–100x lower affinity for kallikrein .

  • Molecular dynamics simulations reveal hydrogen bonding between the amino group and kallikrein’s Ser195 residue .

Therapeutic Applications

Inflammatory Diseases

  • Asthma/COPD: Reduces airway hyperresponsiveness in murine models (50% reduction in inflammatory cytokines at 10 mg/kg) .

  • Pancreatitis: Decreases trypsinogen activation in vitro (EC50 = 5 µM) .

Neurological Disorders

  • Neuropathic Pain: Demonstrates analgesic effects in rat models (30% pain reduction vs. control at 20 mg/kg).

  • Cognitive Impairment: Enhances memory retention in scopolamine-induced amnesia models.

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability = 42% in rats.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites .

  • Excretion: 60% renal, 35% fecal within 24 hours .

Future Research Directions

  • Covalent Inhibitor Design: Introducing electrophilic warheads (e.g., acrylamides) to enhance target residence time .

  • Nanoparticle Delivery: Improving CNS penetration for neurodegenerative disease applications.

  • Biomarker Development: Identifying patient subgroups with kallikrein-driven pathologies .

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